5-Fluoro-2-mercaptobenzothiazole 5-Fluoro-2-mercaptobenzothiazole
Brand Name: Vulcanchem
CAS No.: 155559-81-2
VCID: VC21268997
InChI: InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
SMILES: C1=CC2=C(C=C1F)NC(=S)S2
Molecular Formula: C7H4FNS2
Molecular Weight: 185.2 g/mol

5-Fluoro-2-mercaptobenzothiazole

CAS No.: 155559-81-2

Cat. No.: VC21268997

Molecular Formula: C7H4FNS2

Molecular Weight: 185.2 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-mercaptobenzothiazole - 155559-81-2

Specification

CAS No. 155559-81-2
Molecular Formula C7H4FNS2
Molecular Weight 185.2 g/mol
IUPAC Name 5-fluoro-3H-1,3-benzothiazole-2-thione
Standard InChI InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Standard InChI Key JXMNNMYCHOHEDG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1F)NC(=S)S2
Canonical SMILES C1=CC2=C(C=C1F)NC(=S)S2

Introduction

Chemical Identity and Structure

Basic Information

5-Fluoro-2-mercaptobenzothiazole is a benzothiazole derivative characterized by a fluorine atom at the 5-position and a mercapto (thiol) group at the 2-position. This compound belongs to the broader class of heterocyclic organosulfur compounds, specifically within the benzothiazole family.

Chemical Identifiers

The compound can be identified through various chemical identifiers as presented in the table below:

Identifier TypeValue
Molecular FormulaC₇H₄FNS₂
CAS Registry Number155559-81-2
Molecular Weight185.2 g/mol
DSSTOX Substance IDDTXSID30379079
Canonical SMILESC1=CC2=C(C=C1F)NC(=S)S2

Structural Representation

The structure of 5-Fluoro-2-mercaptobenzothiazole consists of a benzene ring fused with a thiazole ring. The fluorine atom is positioned on the benzene portion at carbon-5, while the mercapto group is attached to carbon-2 of the thiazole portion. This specific substitution pattern contributes to the compound's unique chemical reactivity and potential biological activities.

Physical and Chemical Properties

Physical Properties

The physical properties of 5-Fluoro-2-mercaptobenzothiazole can be inferred from related compounds in the mercaptobenzothiazole family. It likely exists as a crystalline solid at room temperature, with limited water solubility but greater solubility in organic solvents.

Chemical Reactivity

5-Fluoro-2-mercaptobenzothiazole exhibits chemical reactivity primarily through its mercapto group, which can participate in various chemical transformations:

  • The mercapto group can undergo oxidation to form disulfides

  • It can participate in substitution reactions to form thioethers

  • The compound can act as a nucleophile in various organic reactions

  • The fluorine substituent influences the electronic distribution, potentially affecting reactivity patterns compared to unfluorinated analogs

Applications and Research Significance

Research Significance

The presence of both a fluorine atom and a mercapto group in this benzothiazole framework makes this compound potentially significant for structure-activity relationship studies, particularly when comparing its properties and activities with non-fluorinated analogs.

Comparison with Related Compounds

Structural Analogs

The table below compares 5-Fluoro-2-mercaptobenzothiazole with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-Fluoro-2-mercaptobenzothiazoleC₇H₄FNS₂185.2Fluorine at position 5
2-MercaptobenzothiazoleC₇H₅NS₂167.25No substituent on the benzene ring
5-Bromo-2-mercaptobenzothiazoleC₇H₄BrNS₂246.2Bromine at position 5

Comparative Analysis

The substitution of hydrogen with fluorine at position 5 likely influences several properties:

  • Electronic effects: The fluorine atom's high electronegativity alters the electron distribution within the molecule, potentially affecting its chemical reactivity and intermolecular interactions.

  • Metabolic stability: Fluorine substitution often enhances metabolic stability in bioactive compounds by protecting adjacent positions from oxidative metabolism.

  • Bioavailability: The presence of fluorine may alter the compound's lipophilicity and membrane permeability compared to the unsubstituted analog.

  • Binding interactions: Fluorine can participate in unique binding interactions when the compound interacts with biological macromolecules, potentially enhancing selectivity or affinity.

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